molecular formula C26H26ClN3O5S B2925664 2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 384358-86-5

2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2925664
CAS No.: 384358-86-5
M. Wt: 528.02
InChI Key: ICMZSQJQMDNRLP-UHFFFAOYSA-N
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Description

The molecule features a 2-chlorophenyl group at the 4-position, a cyano substituent at C5, and a thioether-linked 2-oxoethyl moiety bearing a 3-methoxyphenylamino group. The ester group at C3 is a 2-methoxyethyl chain, which may enhance solubility compared to methyl or allyl esters.

Properties

IUPAC Name

2-methoxyethyl 4-(2-chlorophenyl)-5-cyano-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN3O5S/c1-16-23(26(32)35-12-11-33-2)24(19-9-4-5-10-21(19)27)20(14-28)25(29-16)36-15-22(31)30-17-7-6-8-18(13-17)34-3/h4-10,13,24,29H,11-12,15H2,1-3H3,(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMZSQJQMDNRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC=C2)OC)C#N)C3=CC=CC=C3Cl)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Methoxyethyl 4-(2-chlorophenyl)-5-cyano-6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-2-methyl-1,4-dihydropyridine-3-carboxylate, also known by its ChemDiv Compound ID 4296-0399, is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C27H28ClN3O4S
  • Molecular Weight : 528.0197 g/mol
  • IUPAC Name : 2-methoxyethyl 4-(2-chlorophenyl)-5-cyano-6-({[(2-((3-methoxyphenyl)amino)-2-oxoethyl)]thio}-2-methyl-1,4-dihydropyridine-3-carboxylate
  • SMILES : CCOC(=O)C1=C(C)NC(=C(C1c1ccc(cc1)Cl)C#N)SCC(=O)Nc1cccc(c1)OC

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological properties:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of dihydropyridine compounds exhibit significant antibacterial properties. The synthesized compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis .
  • Anticancer Properties : Research has demonstrated that similar dihydropyridine derivatives possess anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer's .

The mechanisms through which this compound exerts its biological effects include:

  • Interaction with Enzymes : The presence of functional groups in the dihydropyridine structure allows for interactions with various enzymes, enhancing inhibitory effects on AChE and potentially other targets involved in metabolic pathways.
  • Receptor Binding : The compound may interact with specific receptors in the body, influencing signaling pathways associated with inflammation and cancer progression.

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Dihydropyridine Derivatives : A study reported that dihydropyridine derivatives showed promising results in reducing tumor growth in animal models, emphasizing their potential as anticancer agents .
  • Zebrafish Model : In vivo studies using zebrafish have demonstrated that certain structural analogs can induce significant morphological changes in testicular tissues, indicating potential reproductive toxicity .

Data Tables

Activity TypeEffectivenessReference
AntibacterialModerate to strong
AnticancerInduces apoptosis
AChE InhibitionSignificant
Reproductive ToxicityObserved morphological changes

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name 4-Position Substituent Thioether Substituent Ester Group Molecular Formula Molecular Weight Key Properties/Activities References
Target Compound 2-Chlorophenyl 3-Methoxyphenylamino 2-Methoxyethyl C27H25ClN4O6S 593.03 Not explicitly reported -
Allyl 6-({2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(4-methylphenyl)-1,4-DHP-3-carboxylate 4-Methylphenyl 5-Chloro-2-methylphenylamino Allyl C27H26ClN3O4S 548.08 Structural analog; no activity data
Methyl 5-cyano-4-(2-ethoxyphenyl)-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-2-methyl-1,4-DHP-3-carboxylate 2-Ethoxyphenyl p-Tolylamino Methyl C26H27N3O4S 477.58 Predicted pKa: 13.96; higher lipophilicity
AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-DHP-3-carboxamide 2-Furyl 4-Methoxyphenyl 2-Methoxyphenylamide C25H22N4O5S 514.53 Antibacterial activity inferred
AZ257: 6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-DHP-3-carboxamide 2-Furyl 4-Bromophenyl 2-Methoxyphenylamide C24H19BrN4O4S 563.40 Enhanced halogen-mediated bioactivity?

Substituent Effects on Pharmacological Activity

  • 4-Position Substituent : The 2-chlorophenyl group in the target compound may confer steric and electronic effects distinct from 4-methylphenyl () or 2-ethoxyphenyl (). Halogenated aryl groups (e.g., 4-bromophenyl in AZ257) are often associated with improved target binding due to hydrophobic interactions .
  • Thioether Linkage: The 3-methoxyphenylamino group in the target compound differs from the p-tolylamino () or halogenated variants ().
  • Ester Group : The 2-methoxyethyl ester likely improves aqueous solubility compared to methyl or allyl esters, which could enhance bioavailability. Methyl esters (e.g., ) may exhibit faster hydrolysis in vivo, affecting half-life .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The 2-methoxyethyl ester (target compound) has a predicted density of ~1.27 g/cm³ (cf. 1.27 g/cm³ for the methyl ester analog in ), suggesting moderate lipophilicity.
  • pKa : The methyl ester analog () has a predicted pKa of 13.96, indicating basicity that may influence protonation state under physiological conditions .

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